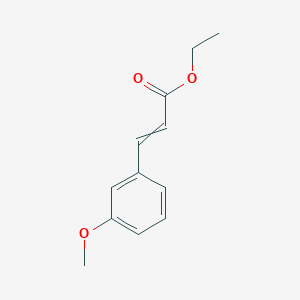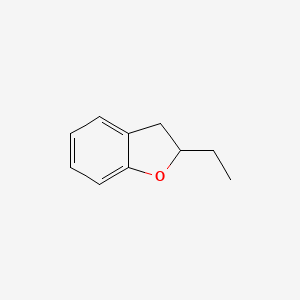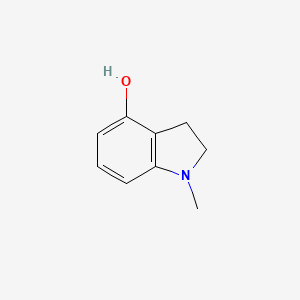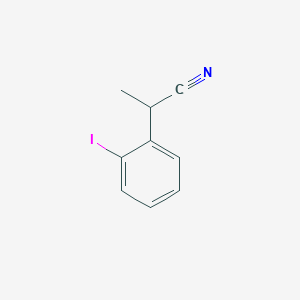![molecular formula C12H17NO2 B8730330 Ethyl 1-cyanospiro[2.5]octane-1-carboxylate](/img/structure/B8730330.png)
Ethyl 1-cyanospiro[2.5]octane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 1-cyanospiro[25]octane-1-carboxylate is a chemical compound with the molecular formula C12H17NO2 It is characterized by a spirocyclic structure, which means it contains a bicyclic system connected by a single carbon atom
準備方法
The synthesis of Ethyl 1-cyanospiro[2.5]octane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as spiro[2.5]octane-1-carboxylic acid and ethyl cyanoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Ethyl 1-cyanospiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
Ethyl 1-cyanospiro[2.5]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of Ethyl 1-cyanospiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
類似化合物との比較
Ethyl 1-cyanospiro[2.5]octane-1-carboxylate can be compared with similar compounds such as:
1-Cyano-spiro[2.5]octane-1-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Spiro[2.5]octane-1-carboxylic acid:
The unique spirocyclic structure and the presence of both cyano and ester functional groups make this compound a valuable compound in various fields of research.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
ethyl 2-cyanospiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-10(14)12(9-13)8-11(12)6-4-3-5-7-11/h2-8H2,1H3 |
InChIキー |
PHRWLVRRQKGXKG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC12CCCCC2)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(4-formyl-2-nitrophenyl)sulfanyl]propanoate](/img/structure/B8730266.png)









![2-[(3-Bromo-4,5-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B8730336.png)
